2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro-
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Overview
Description
2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- is a chlorinated derivative of 2-naphthalenecarboxaldehyde. This compound is characterized by the presence of seven chlorine atoms attached to the naphthalene ring, making it highly chlorinated. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- typically involves the chlorination of 2-naphthalenecarboxaldehyde. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure the selective chlorination of the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the chlorination process. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products
Oxidation: 2-Naphthalenecarboxylic acid, 1,3,4,5,6,7,8-heptachloro-
Reduction: 2-Naphthalenemethanol, 1,3,4,5,6,7,8-heptachloro-
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can enhance its binding affinity and specificity towards certain biological targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxaldehyde: The parent compound without chlorine atoms.
2-Naphthalenecarboxaldehyde, 1,8-dichloro-: A less chlorinated derivative with only two chlorine atoms.
2-Naphthalenecarboxaldehyde, 1,4,5,8-tetrachloro-: A derivative with four chlorine atoms.
Uniqueness
2-Naphthalenecarboxaldehyde, 1,3,4,5,6,7,8-heptachloro- is unique due to its high degree of chlorination, which can significantly alter its chemical and biological properties compared to less chlorinated derivatives
Properties
CAS No. |
143617-81-6 |
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Molecular Formula |
C11HCl7O |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
1,3,4,5,6,7,8-heptachloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11HCl7O/c12-5-2(1-19)6(13)7(14)4-3(5)8(15)10(17)11(18)9(4)16/h1H |
InChI Key |
DPLBAURVTDECFT-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)C1=C(C2=C(C(=C1Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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